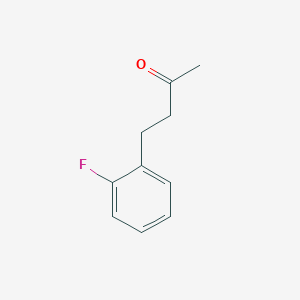

4-(2-Fluorophenyl)butan-2-one

Overview

Description

4-(2-Fluorophenyl)butan-2-one is an organic compound with the molecular formula C10H11FO It is a fluorinated ketone, where the fluorine atom is attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(2-Fluorophenyl)butan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-fluorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5F+CH3CH2COClAlCl3C6H4F(COCH2CH3)

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products:

Oxidation: 4-(2-Fluorophenyl)butanoic acid.

Reduction: 4-(2-Fluorophenyl)butan-2-ol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Fluorophenyl)butan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)butan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in metabolic pathways or cellular functions. The fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

- 4-(4-Fluorophenyl)butan-2-one

- 4-(2-Chlorophenyl)butan-2-one

- 4-(2-Bromophenyl)butan-2-one

Comparison:

- 4-(2-Fluorophenyl)butan-2-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties compared to its chloro and bromo analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity, making it more suitable for specific applications in pharmaceuticals and materials science.

Biological Activity

4-(2-Fluorophenyl)butan-2-one is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound's structure, featuring a fluorophenyl group attached to a butanone backbone, suggests various interactions with biological targets that may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 168.19 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its biological activity by altering binding affinities to protein targets.

Biological Activity Overview

Research indicates that compounds similar to this compound can exhibit a range of biological activities, including:

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.

- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory responses.

- Cytotoxicity : Certain analogs have been studied for their potential in cancer therapy due to their ability to induce apoptosis in tumor cells.

Data Table: Biological Activities of Related Compounds

Case Studies

While direct studies on this compound are scarce, several case studies involving structurally similar compounds provide insights into its potential effects:

- Antimicrobial Study : A study on related fluorinated ketones demonstrated significant inhibition of Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

- Cytotoxicity Assessment : Research involving analogs of the compound showed promising results in inducing apoptosis in cancer cell lines, indicating a possible role in oncology.

- Enzyme Interaction Studies : Similar compounds have been shown to bind effectively to specific enzymes, leading to altered metabolic processes which could be further explored for therapeutic applications.

Properties

IUPAC Name |

4-(2-fluorophenyl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRXVYJUCGIYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.